3-(2-Chlorophenyl)propanal
Overview
Description
3-(2-Chlorophenyl)propanal is a chemical compound with the molecular formula C9H9ClO . It has a molecular weight of 168.62 . The compound is used for research and development and is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The InChI code for 3-(2-Chlorophenyl)propanal is 1S/C9H9ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H,3,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Molecular Structure and Spectroscopic Studies
- Research on similar chlorophenyl compounds involves studying their molecular structure and spectroscopic properties. For instance, (Sivakumar et al., 2021) analyzed the molecular structure and spectroscopic characteristics of a related compound, offering insights into its stability and charge distribution Sivakumar et al., 2021.
Antimicrobial and Antifungal Activities
- Some chlorophenyl derivatives exhibit antimicrobial and antifungal activities. For example, a study by (Viji et al., 2020) found that a related compound demonstrated antibacterial and antifungal effects Viji et al., 2020.
Nonlinear Optical Properties
- Chlorophenyl compounds can have interesting nonlinear optical properties. A study by (Mary et al., 2014) explored the nonlinear optical properties of a related chlorophenyl compound, indicating potential applications in optical technologies Mary et al., 2014.
Biological Activity and Molecular Docking
- Some chlorophenyl compounds are investigated for their biological activities using molecular docking techniques. Research by (Jayasudha et al., 2020) explored the binding ability of a related compound with various proteins, indicating its potential biological activities Jayasudha et al., 2020.
Luminescent Properties in Complexes
- Chlorophenyl compounds can contribute to the luminescent properties of complexes. A study by (Kunpen, 2015) demonstrated how a related compound influences the luminescent properties of europium ions Kunpen, 2015.
Chemical Reactivity and Electronic Properties
- The chemical reactivity and electronic properties of chlorophenyl compounds are a focus of research, as seen in a study by (Adole et al., 2020), which investigated the electronic and reactive nature of a similar compound Adole et al., 2020.
Potential in Drug Development
- Some chlorophenyl derivatives are explored for their potential in drug development, such as the discovery of a nonpeptide agonist of the GPR14/urotensin-II receptor by (Croston et al., 2002) Croston et al., 2002.
Safety And Hazards
The safety data sheet for a related compound, 3-(3-Chlorophenyl)propionaldehyde, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
properties
IUPAC Name |
3-(2-chlorophenyl)propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCADRZXDZQALMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618926 | |
Record name | 3-(2-Chlorophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)propanal | |
CAS RN |
157433-36-8 | |
Record name | 3-(2-Chlorophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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